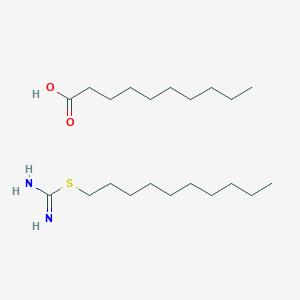
decanoic acid;decyl carbamimidothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of decanoic acid;decyl carbamimidothioate typically involves the reaction of decanoic acid with decyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst such as triethylamine, to facilitate the formation of the desired product. The reaction can be represented as follows:
Decanoic acid+Decyl isothiocyanate→Decanoic acid;decyl carbamimidothioate
The reaction is typically conducted at room temperature, and the product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Decanoic acid;decyl carbamimidothioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamimidothioate group to amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamimidothioate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted carbamimidothioates depending on the nucleophile used.
Scientific Research Applications
Decanoic acid;decyl carbamimidothioate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of decanoic acid;decyl carbamimidothioate involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, alter membrane permeability, and affect cellular signaling pathways. For example, in biological systems, it may inhibit the activity of certain enzymes involved in metabolic processes, leading to therapeutic effects such as anticonvulsant activity.
Comparison with Similar Compounds
Similar Compounds
Decanoic acid: A medium-chain fatty acid with similar structural properties.
Decyl isothiocyanate: A precursor used in the synthesis of decanoic acid;decyl carbamimidothioate.
Carbamimidothioic acid derivatives: Compounds with similar functional groups and reactivity.
Uniqueness
This compound is unique due to its combined properties of decanoic acid and carbamimidothioate. This combination imparts distinct chemical reactivity and potential applications that are not observed in the individual components. The presence of both fatty acid and carbamimidothioate moieties allows for versatile interactions in chemical and biological systems, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
6326-52-9 |
|---|---|
Molecular Formula |
C21H44N2O2S |
Molecular Weight |
388.7 g/mol |
IUPAC Name |
decanoic acid;decyl carbamimidothioate |
InChI |
InChI=1S/C11H24N2S.C10H20O2/c1-2-3-4-5-6-7-8-9-10-14-11(12)13;1-2-3-4-5-6-7-8-9-10(11)12/h2-10H2,1H3,(H3,12,13);2-9H2,1H3,(H,11,12) |
InChI Key |
WQDZHWFFLIPTQA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCSC(=N)N.CCCCCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


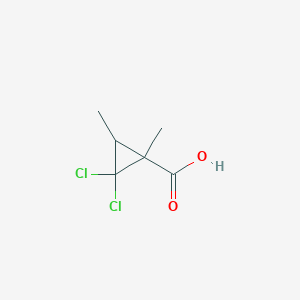
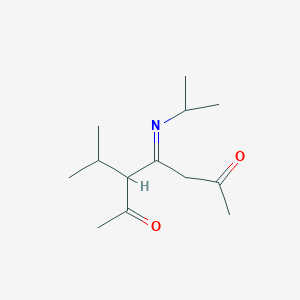
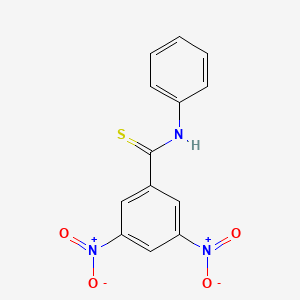
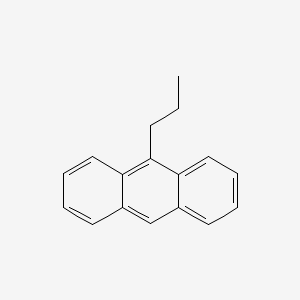

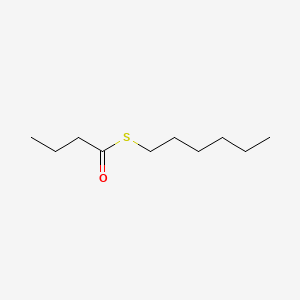
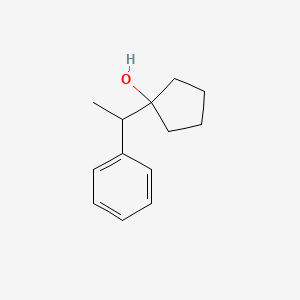


![2,2'-Disulfanediylbis[N-(propan-2-yl)benzamide]](/img/structure/B14742977.png)
![Bicyclo[3.1.0]hexa-1,3,5-triene](/img/structure/B14742984.png)
![2-Hydroxyethyl 2-[3-[(5-nitrofuran-2-yl)methylideneamino]-2,5-dioxoimidazolidin-1-yl]acetate](/img/structure/B14742990.png)


